7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It is commonly used to treat various bacterial infections, including those caused by resistant strains. Cefmetazole is known for its high efficacy and minimal severe side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cefmetazole involves several key steps:
Silanization: The starting material, 7beta-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt, undergoes silanization.
Halogenation: This is followed by halogenation to introduce the necessary functional groups.
Methoxylation: Methoxylation is then performed to add methoxy groups.
Secondary Silanization: A secondary silanization step is carried out to further modify the compound.
Chain Extension and Acid Formation: Finally, chain extension and acid formation are performed to obtain cefmetazole sodium.
Industrial Production Methods: Industrial production of cefmetazole typically involves large-scale synthesis using the above steps, followed by purification processes to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: Cefmetazole undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Cefmetazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical studies to evaluate its efficacy against resistant bacterial strains.
Industry: Employed in the development of new antibiotics and pharmaceutical formulations
Mechanism of Action
The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in bacterial cell walls. This binding inhibits the final stages of cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
- Cefoxitin
- Cefotetan
- Cefamandole
Properties
IUPAC Name |
7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUBQHDYVFSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860706 |
Source
|
Record name | 7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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